molecular formula C18H16F3N3O3 B5426381 2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide

2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide

Cat. No.: B5426381
M. Wt: 379.3 g/mol
InChI Key: AIDZOSHZFXSLRY-KSEXSDGBSA-N
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Description

The compound “2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide” is a complex organic molecule. It contains a trifluoroacetamide group, which is a common motif in medicinal chemistry due to its bioisosteric properties . The molecule also contains a phenyl ring, which is a common structural unit in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoroacetamide group attached to a phenyl ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoroacetamide group and the phenyl ring . The trifluoroacetamide group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetamide group and the phenyl ring . For example, the trifluoroacetamide group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve investigating its biological activity and potential applications in medicinal chemistry . Further studies could also explore its physical and chemical properties, and how these influence its reactivity .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-[(Z)-N-[(2-hydroxy-2-phenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11(23-24-16(26)15(25)13-5-3-2-4-6-13)12-7-9-14(10-8-12)22-17(27)18(19,20)21/h2-10,15,25H,1H3,(H,22,27)(H,24,26)/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDZOSHZFXSLRY-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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